N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide

Description

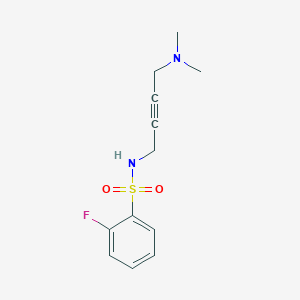

N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a dimethylamino-substituted alkyne side chain and a fluorinated aromatic ring.

Properties

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2S/c1-15(2)10-6-5-9-14-18(16,17)12-8-4-3-7-11(12)13/h3-4,7-8,14H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAUHPUFVOIMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the reaction of 4-dimethylaminobutyne with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification methods such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structural Differences

The target compound’s alkyne group (but-2-yn-1-yl) distinguishes it from analogs featuring alkenes (e.g., but-2-enamide in ). For example:

- Example 53 () : A pyrazolo-pyrimidine core with a 2-fluoro-N-isopropylbenzamide substituent (MW: 589.1) exhibits kinase inhibitor activity .

- (E)-N-(4-...) derivatives (): Quinoline-based structures with chlorobenzyloxy groups and dimethylamino butenamide side chains suggest kinase-targeted applications .

Sulfonamide and Fluorine Substituents

The 2-fluorobenzenesulfonamide group in the target compound contrasts with:

- 4-Fluorophenyl or chlorophenyl substituents (): Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets in enzymes .

- Pesticide analogs (): Dichlofluanid and tolylfluanid use dimethylaminosulfonyl groups but lack aromatic fluorination, highlighting divergent applications (pharmaceutical vs. agrochemical) .

Physicochemical Properties

Kinase Inhibition Potential

Compounds in and feature pyrazolo-pyrimidine and quinoline cores, respectively, with demonstrated kinase inhibitor activity. The target’s sulfonamide group and fluorine substitution align with kinase-binding pharmacophores, though its alkyne side chain may modulate selectivity .

Antimicrobial and Agrochemic Relevance

While pesticides like tolylfluanid () share sulfonamide motifs, their dichloro and methylphenyl groups confer antifungal properties. The target’s fluorinated aromatic system likely prioritizes human enzyme targeting over broad-spectrum biocidal activity .

Data Table: Key Comparisons

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-fluorobenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article discusses its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C12H14FN3O2S

- Molecular Weight : 273.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances its lipophilicity, facilitating membrane permeability and receptor binding.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity in vitro and in vivo. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes, including:

- Histone Deacetylases (HDACs) : Inhibition leads to increased levels of acetylated histones, which are associated with active transcription and suppression of tumor growth.

- Carbonic Anhydrase : The sulfonamide moiety is known to interact with the active site of carbonic anhydrases, which play a critical role in pH regulation and bicarbonate transport.

Case Studies

-

In Vitro Studies : A study evaluated the effects of this compound on human myelodysplastic syndrome cells (SKM-1). The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Parameter Control Treatment (10 µM) Cell Viability (%) 100 45 Apoptosis (%) 5 30 Acetyl-Histone H3 Level Low High - In Vivo Efficacy : In xenograft mouse models, oral administration of the compound resulted in a notable decrease in tumor size compared to control groups. The compound showed a favorable pharmacokinetic profile with significant bioavailability.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with several metabolites identified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.